Home > Products > Screening Compounds P58163 > 7-(3-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione
7-(3-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione - 851939-96-3

7-(3-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Catalog Number: EVT-2495329
CAS Number: 851939-96-3
Molecular Formula: C20H24ClN5O2
Molecular Weight: 401.9
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

  • Compound Description: This compound, also referred to as compound 2 in the study, exhibits strong prophylactic antiarrhythmic activity. It demonstrated an LD50/ED50 ratio of 54.9 in experimentally induced arrhythmia. [] Additionally, it shows weak affinity for both α1 (Ki = 0.225-1.400 μM) and α2 (Ki = 0.152-4.299 μM) adrenoreceptors. []
  • Relevance: This compound shares a core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure with 7-(3-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione. Both compounds feature substitutions at the 7-position of the purine ring, although the specific substituents differ. []

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-8-(2-morpholin-4-yl-ethylamino)-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

  • Compound Description: This derivative, designated as compound 15 in the study, also displays potent prophylactic antiarrhythmic properties, similar to compound 2. Its LD50/ED50 ratio is 55.0 in experimentally induced arrhythmia. [] Additionally, it exhibits weak affinity for α1 (Ki = 0.225-1.400 μM) and α2 (Ki = 0.152-4.299 μM) adrenoreceptors. []
  • Relevance: Sharing the core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure with 7-(3-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione, this compound is structurally similar. Both compounds have a substituted 7-position on the purine ring and an additional substitution at the 8-position, highlighting their close relationship. []

8-Amino-7-(2-hydroxy-3-morpholinopropyl)theophylline

  • Compound Description: This compound, denoted as (I) in the paper, serves as a reference point for comparison with 8-amino-7-(4-morpholinobutyl)theophylline (III). While specific biological activities aren't detailed in the provided abstract, its structural analysis is crucial for understanding the conformational preferences of related compounds. []
  • Relevance: The structural similarities between this compound and 7-(3-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione, particularly the presence of a morpholine ring and the substitution pattern on the theophylline core, make it relevant. Understanding the conformational preferences influenced by these shared structural elements offers valuable insights into the structure-activity relationships of the target compound. []

8-Amino-7-(4-morpholinobutyl)theophylline

  • Compound Description: Designated as (III) in the paper, this compound's crystal structure reveals a typical geometry with a gauche-trans-gauche-gauche-gauche conformation in the aminoalkyl side chain at the 7-position of the theophylline ring. [] This conformation is potentially influenced by a weak N—H⋯N intramolecular hydrogen bond. [] The morpholine ring adopts a chair conformation. []
  • Relevance: This compound shares the core theophylline structure with 7-(3-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione, and both have a substituted aminoalkyl chain at the 7-position. Additionally, both compounds feature a nitrogen-containing heterocycle in their side chains, highlighting their structural similarities. []

Linagliptin (BI1356, 8-(3R-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione)

  • Compound Description: Linagliptin is an orally administered dipeptidyl peptidase-4 inhibitor. [] Following oral administration, it undergoes metabolism primarily via fecal excretion, with unchanged linagliptin being the most abundant form in various matrices. []
  • Relevance: Both Linagliptin and 7-(3-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione belong to the same chemical class characterized by the 3,7-dihydro-purine-2,6-dione core. They share structural similarities in their core structure, including a piperidine ring substituent, suggesting potential overlap or differences in their pharmacological profiles. []

7-but-2-ynyl-8-(3S-hydroxy-piperidin-1-yl)-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (CD1790)

  • Compound Description: This is the primary metabolite of linagliptin. [] It is formed through a two-step CYP3A4-dependent oxidation of linagliptin to CD10604, followed by stereoselective reduction by Aldo-keto reductases and carbonyl reductases. []
  • Relevance: As the main metabolite of linagliptin, which shares a similar core structure with 7-(3-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione, CD1790 offers insights into potential metabolic pathways and potential pharmacologically active metabolites of the target compound. []

7-but-2-yn-1-yl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-(3-oxopiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione (CD10604)

  • Compound Description: This compound is an intermediate in the metabolic pathway of linagliptin to its primary metabolite, CD1790. [] CD10604 is generated from linagliptin through a CYP3A4-dependent oxidation and subsequently undergoes stereoselective reduction to form CD1790. []
  • Relevance: Although not a direct analog, understanding the metabolic pathway of linagliptin, with CD10604 as a key intermediate, provides valuable insights into potential metabolic transformations that the structurally similar compound, 7-(3-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione, might undergo. []
  • Compound Description: This compound serves as a key intermediate in the synthesis of various xanthene derivatives being investigated for their antiasthmatic activity. [] These derivatives are designed as potential phosphodiesterase 3 inhibitors, a current target for developing new antiasthmatic agents. []
  • Relevance: Both this compound and 7-(3-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione belong to the same broad chemical class characterized by the 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione core, indicating potential shared or contrasting pharmacological activities. Understanding the structure-activity relationships within this class can provide insights into the potential therapeutic applications of the target compound. []

7-(2-{4-[1-(3,4-di-chlorophenyl) ethyl]piperazin-1-yl}acetyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

  • Compound Description: This xanthene derivative, referenced as compound 8 in the study, shows significant pulmonary vasodilator activity compared to cilostazol, a standard treatment for peripheral artery disease and intermittent claudication. [] This finding highlights its potential as an antiasthmatic agent. []
  • Relevance: This compound and 7-(3-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione share the 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione core and similar substitutions at the 7-position. This structural similarity suggests a potential for similar biological activity profiles and highlights the importance of investigating the target compound for related therapeutic applications. []

R[+]-8-([1-[3,4-dimethoxyphenyl]-2-hydroxyethyl]amino) -3,7-dihydro-7-[2-methoxyethyl]-1,3-dimethyl-1H-purine-2,6-dione (MKS-492)

  • Compound Description: MKS-492, a reported type III cyclic nucleotide phosphodiesterase isozyme inhibitor, displays potent inhibition of antigen-induced bronchoconstriction in guinea pigs, surpassing the efficacy of aminophylline. [] It also demonstrates efficacy in inhibiting PAF-induced bronchoconstriction, increasing airway responsiveness to histamine, relaxing guinea pig tracheal muscles, and suppressing various allergic and inflammatory responses in both in vitro and in vivo models. []
  • Relevance: MKS-492 and 7-(3-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione share a common 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione core. Additionally, both compounds feature substitutions at the 7 and 8 positions of the purine ring, indicating potential overlap or differences in their biological activities and pharmacological profiles. []
Overview

7-(3-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the class of xanthine derivatives. This compound is recognized for its potential applications in medicinal chemistry due to its structural characteristics, which include a purine ring system substituted with various functional groups. The presence of the piperidinylmethyl group and the chlorobenzyl moiety enhances its biological activity and solubility properties, making it a subject of interest in pharmacological research.

Source and Classification

This compound is classified under purine derivatives, specifically as a xanthine analog. Xanthines are known for their roles as stimulants and their involvement in various biochemical pathways. The specific structure of 7-(3-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione suggests potential interactions with biological targets, particularly enzymes involved in metabolic processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-(3-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves several key steps:

  1. Starting Materials: The synthesis begins with 1,3-dimethylxanthine as the base structure and piperidine as a key reagent.
  2. Alkylation Reaction: The primary synthetic step involves the alkylation of 1,3-dimethylxanthine with piperidine. This reaction is often facilitated by a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
  3. Reaction Conditions: The reaction is conducted at elevated temperatures (80-100°C) for several hours to ensure complete conversion of the starting materials into the desired product.
  4. Purification: Following the reaction, purification techniques such as recrystallization or column chromatography are employed to isolate the pure compound.

Technical Insights

The choice of solvents and bases is critical for optimizing yield and purity. Additionally, controlling temperature and reaction time can significantly influence the formation of side products.

Molecular Structure Analysis

Structural Data

  • Molecular Formula: C17H22ClN5O2
  • Molecular Weight: Approximately 363.84 g/mol
  • Key Functional Groups: Chlorobenzyl group, piperidine ring, methyl groups on the purine core.
Chemical Reactions Analysis

Types of Reactions

7-(3-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione can undergo several chemical reactions:

  1. Oxidation: This compound can be oxidized to form hydroxylated derivatives.
  2. Reduction: Reduction reactions may modify functional groups within the molecule.
  3. Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include:

  • Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.
  • Nucleophiles: Amines or thiols for substitution reactions.
Mechanism of Action

The mechanism of action for 7-(3-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione primarily involves its interaction with specific enzymes. It has been shown to inhibit dipeptidyl peptidase-IV (DPP-IV), an enzyme that plays a crucial role in glucose metabolism and insulin signaling pathways. By binding to the active site of DPP-IV, this compound modulates various biochemical pathways that can lead to therapeutic effects in conditions such as diabetes.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 7-(3-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione include:

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol; limited solubility in water.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.
Applications

Scientific Uses

The applications of 7-(3-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione span various fields:

  1. Medicinal Chemistry: Investigated for its potential as an antidiabetic agent due to its DPP-IV inhibitory activity.
  2. Biochemical Research: Used as a tool compound to study enzyme kinetics and metabolic pathways.
  3. Material Science: Explored for its potential use in developing new materials or catalysts due to its unique chemical properties.

Properties

CAS Number

851939-96-3

Product Name

7-(3-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

IUPAC Name

7-[(3-chlorophenyl)methyl]-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione

Molecular Formula

C20H24ClN5O2

Molecular Weight

401.9

InChI

InChI=1S/C20H24ClN5O2/c1-23-18-17(19(27)24(2)20(23)28)26(12-14-7-6-8-15(21)11-14)16(22-18)13-25-9-4-3-5-10-25/h6-8,11H,3-5,9-10,12-13H2,1-2H3

InChI Key

HNAFIKZNMZKYJD-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCCCC3)CC4=CC(=CC=C4)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.